N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
The compound N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (hereafter referred to as the "target compound") is a pyrazoline-based benzenesulfonamide derivative. Its structure comprises:
- A 4,5-dihydro-1H-pyrazol-3-yl core with a benzenesulfonyl group at position 1.
- A 3-nitrophenyl substituent at position 5 of the pyrazoline ring.
- A 3-phenyl group substituted with an ethane-1-sulfonamide moiety.
Pyrazoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity .
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S2/c1-2-34(30,31)25-19-10-6-8-17(14-19)22-16-23(18-9-7-11-20(15-18)27(28)29)26(24-22)35(32,33)21-12-4-3-5-13-21/h3-15,23,25H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTXZNPGDSOPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Formation
The pyrazoline backbone originates from a chalcone precursor synthesized via Claisen-Schmidt condensation. Reacting 3-nitrobenzaldehyde (1.2 equiv) with acetophenone (1.0 equiv) in ethanol under basic conditions (NaOH, 40°C, 6 h) yields (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (chalcone 1 ) in 78% yield. The α,β-unsaturated ketone structure is confirmed by IR (ν~1650 cm⁻¹, C=O) and ¹H NMR (δ 7.8–8.2 ppm, olefinic protons).
Cyclocondensation with Hydrazine
Chalcone 1 undergoes cyclocondensation with hydrazine hydrate (1.5 equiv) in ethanol under reflux (12 h) to form 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2 ) (Scheme 1). The reaction proceeds via nucleophilic attack of hydrazine at the β-carbon of the enone, followed by cyclization. The dihydropyrazole structure is verified by ¹H NMR (δ 3.1–3.3 ppm, pyrazoline CH₂; δ 5.1 ppm, CH adjacent to nitro group).
Scheme 1 : Cyclocondensation of chalcone 1 to pyrazoline 2 .
N1-Sulfonylation with Benzenesulfonyl Chloride
Deprotonation and Sulfonylation
Pyrazoline 2 is treated with potassium tert-butoxide (1.2 equiv) in tetrahydrofuran (THF) at 0°C to deprotonate the N1 position. Benzenesulfonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 16 h to yield 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (3 ) (82% yield). The sulfonamide linkage is confirmed by IR (ν~1350 cm⁻¹, S=O) and ¹³C NMR (δ 44.2 ppm, SO₂ carbon).
Table 1 : Optimization of sulfonylation conditions for 3
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 16 | 82 |
| NaH | DMF | 12 | 68 |
| Et₃N | CH₂Cl₂ | 24 | 45 |
Functionalization of the 3-Phenyl Substituent
Nitration of the Phenyl Ring
Compound 3 undergoes nitration using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C to introduce a nitro group at the meta position of the 3-phenyl ring, yielding 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (4 ) (65% yield). Regioselectivity is dictated by the electron-withdrawing sulfonamide group, favoring meta-substitution.
Reduction to Primary Amine
The nitro group on the 3-phenyl ring is reduced using H₂ (1 atm) and 10% Pd/C in ethanol (25°C, 6 h) to afford 1-(benzenesulfonyl)-5-(3-nitrophenyl)-3-(3-aminophenyl)-4,5-dihydro-1H-pyrazole (5 ) (89% yield). The amine is confirmed by IR (ν~3400 cm⁻¹, N-H) and LC-MS (m/z 509 [M+H]⁺).
Ethanesulfonamide Formation
Amine 5 reacts with ethanesulfonyl chloride (1.2 equiv) and diisopropylethylamine (2.0 equiv) in dichloromethane (25°C, 12 h) to yield the target compound, N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (6 ) (76% yield). The final product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole CH), 7.92–7.45 (m, 9H, aromatic), 3.41 (q, J=7.2 Hz, 2H, SO₂CH₂), 3.12–2.98 (m, 2H, pyrazoline CH₂), 1.32 (t, J=7.2 Hz, 3H, CH₃).
- ¹³C NMR : δ 154.2 (C=O), 142.1–121.3 (aromatic), 48.2 (SO₂CH₂), 44.1 (pyrazoline CH₂), 14.5 (CH₃).
- HRMS : m/z calc. for C₂₄H₂₂N₄O₆S₂ [M+H]⁺: 551.12; found: 551.10.
Mechanistic Considerations
Regioselectivity in Cyclocondensation
The chalcone’s α,β-unsaturated system directs hydrazine attack at the β-carbon, forming the pyrazoline ring with predictable regiochemistry. Electronic effects from the 3-nitrophenyl group stabilize the transition state, favoring a single regioisomer.
Sulfonylation Efficiency
N1-sulfonylation proceeds efficiently with bulky bases like KOtBu, which fully deprotonate the pyrazoline NH without side reactions. Steric hindrance from the benzenesulfonyl group minimizes disubstitution.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Oxidized Products: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents (Table 1).
Table 1: Structural Comparison of Pyrazoline-Based Sulfonamide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Carbonic Anhydrase Inhibition : Compounds from with 4-hydroxyphenyl groups (e.g., Compound 1–9) demonstrated moderate to strong carbonic anhydrase (CA) inhibition. The 3-nitrophenyl group in the target compound may enhance CA binding due to its electron-withdrawing nature, though cytotoxicity risks may increase .
- Cytotoxicity : Pyrazoline derivatives with nitro groups (e.g., target compound) are often associated with higher cytotoxicity compared to halogenated analogs (e.g., 3-chloro/2-fluoro in ) due to reactive nitro metabolites .
Pharmacokinetic Properties
- Bioavailability: highlights that substituents like methylene amino groups improve oral bioavailability in diuretic analogs. The target compound’s rigid pyrazoline core and bulky sulfonamide groups may reduce solubility, necessitating formulation optimization .
- Metabolic Stability : Methanesulfonamide () and ethanesulfonamide (target compound) groups are generally metabolically stable, but the benzenesulfonyl moiety in the target compound may increase hepatic clearance risks .
Electronic and Steric Effects
Biological Activity
N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following IUPAC name:
This compound .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including carbonic anhydrase and acetylcholinesterase. Studies indicate that derivatives exhibit selective inhibition in the micromolar range without significant cytotoxicity .
- Antioxidant Properties : Molecular docking studies reveal that the compound possesses antioxidant capabilities, which are crucial for protecting cells from oxidative stress .
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties. In vitro studies using various cancer cell lines showed significant cytotoxic effects with IC50 values in the low micromolar range. For instance, derivatives of this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds and their derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
